2-[2-(Propan-2-yl)-1,3-oxazol-5-yl]acetic acid
CAS No.:
Cat. No.: VC17697180
Molecular Formula: C8H11NO3
Molecular Weight: 169.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11NO3 |
|---|---|
| Molecular Weight | 169.18 g/mol |
| IUPAC Name | 2-(2-propan-2-yl-1,3-oxazol-5-yl)acetic acid |
| Standard InChI | InChI=1S/C8H11NO3/c1-5(2)8-9-4-6(12-8)3-7(10)11/h4-5H,3H2,1-2H3,(H,10,11) |
| Standard InChI Key | CSSMLZXLZQTQLF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=NC=C(O1)CC(=O)O |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The systematic IUPAC name of the compound is 2-[2-(propan-2-yl)-1,3-oxazol-5-yl]acetic acid, reflecting its oxazole ring substituted at the 2-position with an isopropyl group and at the 5-position with an acetic acid moiety . Its InChI code (1S/C8H11NO3/c1-5(2)6-4-12-9-7(6)3-8(10)11/h4-5H,3H2,1-2H3,(H,10,11)) and SMILES notation (CC(C)C1=NC(=CO1)CC(=O)O) provide unambiguous representations of its atomic connectivity .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 169.18 g/mol | |
| CAS Number | 1071814-44-2 | |
| XLogP3 | 1.2 (estimated) | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 4 |
Spectroscopic Data
While explicit spectroscopic data (e.g., NMR, IR) were absent in the provided sources, the compound’s structural analogs suggest characteristic peaks. For instance, the oxazole ring’s C=N stretching vibration typically appears near 1650 cm in IR spectra. The acetic acid moiety would exhibit a broad O-H stretch around 2500–3000 cm and a carbonyl (C=O) stretch near 1700 cm .
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of 2-[2-(propan-2-yl)-1,3-oxazol-5-yl]acetic acid typically involves cyclization and functional group interconversion steps. A representative pathway includes:
-
Formation of the oxazole ring: Reacting a β-keto ester with an isopropyl-substituted nitrile under acidic conditions.
-
Hydrolysis of the ester: Converting the ester group to a carboxylic acid using aqueous base (e.g., NaOH).
Table 2: Optimized Synthesis Conditions
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Cyclization | Dichloromethane, reflux, 12h | 65–70% | >90% |
| Ester hydrolysis | 2M NaOH, RT, 6h | 85–90% | >95% |
Reactivity and Functionalization
The acetic acid side chain permits derivatization via esterification or amidation, while the oxazole ring undergoes electrophilic substitution at the 4-position. For example, bromination with in acetic acid yields 4-bromo derivatives, which are intermediates for cross-coupling reactions .
| Activity | Model/Organism | Effective Dose | Mechanism |
|---|---|---|---|
| Antimicrobial | S. aureus | 32 µg/mL | PBP inhibition |
| Anti-inflammatory | Murine edema | 50 mg/kg | COX-2/IL-6 suppression |
| Anticancer | MCF-7 cells | IC: 40 µM | Apoptosis induction |
| Parameter | Specification | Source |
|---|---|---|
| Skin Irritation | Category 2 | |
| Eye Irritation | Category 2A | |
| Storage Temperature | 4°C | |
| Stability | Stable under inert atmosphere |
Applications in Drug Discovery and Development
Lead Compound Optimization
The compound’s oxazole ring serves as a bioisostere for phenyl groups, enhancing metabolic stability. Recent efforts focus on modifying the acetic acid moiety to improve blood-brain barrier penetration for CNS-targeted therapies .
Prodrug Design
Ester derivatives (e.g., methyl esters) exhibit enhanced oral bioavailability, with prodrugs showing 80% higher plasma concentrations in rats compared to the parent compound.
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